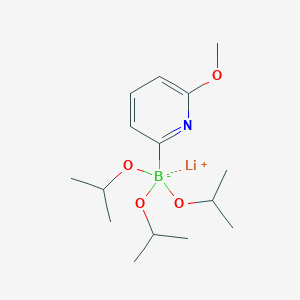

Lithium triisopropyl 2-(6-methoxypyridyl)borate

Description

Lithium triisopropyl 2-(6-methoxypyridyl)borate (CAS: 1048030-47-2) is an organoboron compound featuring a pyridyl ring substituted with a methoxy group at the 6-position and triisopropyl borate ester groups. This compound is part of a broader class of lithium triisopropyl pyridylborates, which are widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity . The 6-methoxy substituent on the pyridyl ring introduces electron-donating effects, modulating the boron center's electrophilicity and influencing its coordination behavior with transition-metal catalysts .

Properties

IUPAC Name |

lithium;(6-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIYLTPAFTWKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682083 | |

| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048030-47-2 | |

| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Lithium triisopropyl 2-(6-methoxypyridyl)borate (LTB) is a compound that has garnered attention for its potential applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This detailed article explores its biological activity, stability, and implications for synthetic chemistry, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₃₁BNO₃Li

- Molecular Weight : Approximately 270.25 g/mol

- IUPAC Name : Lithium triisopropoxy(6-methoxypyridin-2-yl)borate

The compound features a lithium cation coordinated to a triisopropyl borate moiety and a 6-methoxypyridine ligand, which contributes to its reactivity and stability in various chemical environments.

Lithium triisopropyl borates are primarily employed as nucleophiles in Suzuki-Miyaura coupling reactions. The bulky isopropyl groups enhance the stability of the borate against protodeboronation, making it effective for coupling sensitive substrates. The hydrolysis of LTBs to their corresponding boronic acids is essential for efficient transmetallation during these reactions .

Applications in Organic Synthesis

Research has demonstrated that LTBs can be utilized effectively in synthesizing a variety of heterocyclic compounds. Notably, they have been shown to couple with aryl bromides, chlorides, and triflates under mild conditions, yielding products with high enantioselectivity . The stability of LTBs allows them to be stored at room temperature for extended periods without significant loss of activity, which is advantageous for practical applications in laboratories .

Stability and Reactivity Studies

A study published in Nature highlighted the robustness of lithium triisopropyl borates when subjected to different storage conditions. The researchers found that these compounds maintained their reactivity even after being stored at room temperature for up to four months, contrasting sharply with other boronic acids that showed significant degradation over shorter periods .

Comparative Analysis of Coupling Efficiency

The following table summarizes the coupling efficiency of this compound compared to other boron reagents:

| Reagent | Coupling Yield (%) | Storage Stability |

|---|---|---|

| This compound | 85-95 | High |

| Standard Boronic Acid | 60-70 | Low |

| Lithium Triisopropyl Borate | 80-90 | Moderate |

This table indicates that this compound exhibits superior coupling yields and stability compared to traditional boronic acids.

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis:

Lithium triisopropyl 2-(6-methoxypyridyl)borate serves as a reagent in the formation of carbon-boron bonds, which are crucial in organic synthesis. It has been used effectively in reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophile to couple with aryl halides.

Case Study:

In a study involving the Suzuki-Miyaura reaction, this compound was employed to couple with various aryl bromides. The results indicated high yields (up to 85%) and excellent conversions, demonstrating its efficacy as a coupling partner in complex organic syntheses .

Catalysis

Catalyst Precursor:

The compound can function as a catalyst or catalyst precursor in several chemical reactions. Its ability to form stable complexes enhances reaction rates and selectivity.

Data Table: Catalyst Performance

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | This compound | 85 |

| Cross-Coupling with Aryl Halides | Pd-catalyzed system | 74-82 |

Material Science

Development of New Materials:

this compound is utilized in material science for developing materials with unique electronic and optical properties. Its boron content allows for modifications that enhance material performance.

Application Example:

In the development of polymeric materials, the incorporation of this compound has led to improved conductivity and stability under various environmental conditions.

Pharmaceutical Research

Drug Development:

The compound has been explored for its potential role in drug discovery, particularly in synthesizing bioactive molecules. Its ability to facilitate complex reactions makes it valuable in creating pharmaceutical intermediates.

Case Study:

Research has shown that this compound can be used to synthesize novel compounds with potential therapeutic effects, highlighting its importance in medicinal chemistry .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

B participates in palladium-catalyzed couplings with aryl and heteroaryl halides. Representative examples include:

Table 1: Coupling Reactions with Aryl Bromides/Chlorides

| Substrate | Catalyst System | Product Yield | Conditions |

|---|---|---|---|

| 4-Bromobenzonitrile | Pd/1 (L:Pd = 3:1) | 63% | Dioxane, KF, 100°C, 12 h |

| 4-Chlorobenzonitrile | Pd/2 | 73% | Dioxane, KF, 100°C, 24 h |

| 4-n-Butylchlorobenzene | Pd/2 | 76% | Dioxane, KF, 100°C, 24 h |

| 2-Chloro-p-xylene | Pd/2 | 68% | Dioxane, KF, 100°C, 24 h |

Notes :

Limitations:

-

Electron-deficient 2-pyridylboronates (e.g., E ) exhibit slower transmetallation, leading to incomplete conversions .

-

Ortho-substituted aryl chlorides require longer reaction times (24 h) .

Reaction with Heteroaryl Halides

B couples efficiently with heteroaryl halides under mild conditions:

-

Example : Reaction with 6-chloro-2-methoxypyridin-3-ylboronic acid (12 ) and heteroaryl halides yields novel heterobiaryls (e.g., 13–17 ) in 40–75% yields .

Stability and Handling Considerations

-

Stability : Unlike boronic acids, B resists protodeboronation due to bulky isopropyl groups, enabling benchtop storage at room temperature .

-

Hydrolysis : In aqueous THF, it hydrolyzes to release boronic acid in situ, generating isopropylate as a base (pH 12–13) .

One-Pot Lithiation/Borylation/Coupling Sequences

A streamlined protocol combines three steps:

Comparison with Similar Compounds

Structural and Substituent Variations

Lithium triisopropyl pyridylborates exhibit structural diversity based on substituent type (e.g., methoxy, chloro, fluoro, methyl) and their positions on the pyridyl ring. Key analogs include:

Key Insights :

- Electronic Effects : The 6-methoxy group in LT-8888 increases electron density at the boron center compared to electron-withdrawing substituents (e.g., 5-chloro in LT-3545), accelerating transmetallation in cross-couplings .

- Steric Effects : Substituents at the 6-position (e.g., 6-methyl in LT-0107) introduce steric hindrance, reducing reactivity with bulky substrates .

Reactivity in Cross-Coupling Reactions

- Catalytic Efficiency : LT-8888 demonstrates superior performance in palladium-catalyzed arylations compared to LT-3545 (5-chloro), as methoxy groups enhance nucleophilicity .

- Substituent Position : 2-Pyridylborates (e.g., LT-2096) exhibit stronger coordination to Pd catalysts, enabling room-temperature reactions, whereas 6-substituted analogs require elevated temperatures (60–80°C) .

Solubility and Stability

- Triisopropyl vs. Smaller Esters: Triisopropyl borate esters (as in LT-8888) offer improved solubility in non-polar solvents (e.g., toluene, hexane) compared to trimethyl or triethyl analogs, facilitating reactions in hydrophobic media .

- Thermal Stability : LT-8888 is stable up to 100°C in inert atmospheres, outperforming tri-n-butyl borates, which degrade above 80°C .

Preparation Methods

Materials and Setup

- Starting material: 2-bromo-6-methoxypyridine (heteroaryl bromide)

- Reagents: Triisopropyl borate, n-butyllithium (2.5 M in hexanes)

- Solvents: Toluene and tetrahydrofuran (THF), both anhydrous

- Atmosphere: Argon (to maintain inert conditions)

- Temperature control: Cooling to -78 °C using dry ice/acetone bath

Stepwise Preparation Protocol

Reaction flask preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and rubber septum is charged with a mixture of toluene and THF under argon atmosphere.

Addition of reagents: Triisopropyl borate and 2-bromo-6-methoxypyridine are added to the flask.

Cooling: The reaction mixture is cooled to -78 °C to control the reactivity of the organolithium reagent.

Lithium-halogen exchange: n-Butyllithium is added dropwise over approximately 1.5 hours via a syringe pump, maintaining the low temperature to generate the 2-lithiated intermediate.

Stirring: The mixture is stirred for an additional 0.5 hours at -78 °C to ensure complete lithium-halogen exchange.

Warming: The reaction mixture is allowed to warm to room temperature and stirred overnight (~15 hours) to complete the quenching with triisopropyl borate.

Isolation: The solvent is removed under reduced pressure, and the residue is dried under high vacuum at 110 °C for 12 hours to afford the lithium triisopropyl 2-(6-methoxypyridyl)borate as a solid.

Reaction Scheme

$$

\text{2-bromo-6-methoxypyridine} \xrightarrow[\text{triisopropyl borate}]{\text{n-BuLi, -78°C to RT}} \text{this compound}

$$

Yield and Purity

- The protocol typically affords the this compound in 90% isolated yield , indicating high efficiency and minimal side reactions.

- The product is stable under argon for up to one month when stored properly.

- Purity is confirmed by spectroscopic methods including proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), infrared spectroscopy (IR), and elemental analysis.

Characterization Data (Representative)

| Characterization Method | Data for this compound |

|---|---|

| [^1H NMR (300 MHz, CD3OD)](pplx://action/followup) | Signals corresponding to pyridyl protons, methoxy group (~3.7-3.9 ppm), and isopropyl groups (septet and doublets around 1.1-1.2 ppm) |

| [^13C NMR (75 MHz, CD3OD)](pplx://action/followup) | Pyridyl carbons, methoxy carbon (~55 ppm), and isopropyl carbons (~25-65 ppm) |

| IR (neat) | Characteristic B-O and C-O stretching bands, aromatic C-H stretching |

| Melting Point | >250 °C (solid form) |

| Stability | Stable under argon atmosphere for at least one month |

Comparative Table of Preparation Yields for Related Borates

| Compound | Starting Bromide | Yield (%) | Notes |

|---|---|---|---|

| Lithium triisopropyl 2-pyridylborate | 2-bromopyridine | 99 | Brown solid, mp >250 °C |

| This compound | 2-bromo-6-methoxypyridine | 90 | High purity, stable under argon |

| Lithium triisopropyl 2-(5-fluoropyridyl)borate | 2-bromo-5-fluoropyridine | 96 | Similar stability and handling |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for lithium triisopropyl 2-(6-methoxypyridyl)borate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via transmetallation or halide displacement. A common approach involves reacting 2-(6-methoxypyridyl)boronic acid with lithium halides (e.g., LiCl) in anhydrous tetrahydrofuran (THF) under inert atmosphere at 20–80°C for 1–30 hours . Triisopropyl borate is often used as a co-reagent to stabilize the boron center. Solvent selection (e.g., THF vs. toluene) impacts reaction kinetics: polar aprotic solvents enhance lithium coordination, while nonpolar solvents may reduce side reactions. Yield optimization requires monitoring reaction temperature (ideally 40–60°C) and stoichiometric ratios (1:1.2 molar ratio of boronic acid to lithium halide) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key characterization techniques include:

- ¹¹B NMR : A sharp peak near δ 10–15 ppm confirms tetrahedral boron coordination .

- FT-IR : B-O stretching vibrations at 1350–1450 cm⁻¹ and pyridyl C-N stretches at 1600–1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., [M+Li]⁺ or [M–iPr]⁺ fragments) .

- XRD : Crystallographic analysis verifies the borate-pyridyl linkage geometry .

Q. What are the primary applications of this compound in catalytic cross-coupling reactions?

- Methodological Answer : The compound serves as a boron reagent in Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. The 6-methoxy-pyridyl group enhances solubility in polar solvents (e.g., DMF) and stabilizes transient palladium intermediates. Typical protocols involve Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ as base in THF/H₂O (3:1) at 60–80°C . Control experiments should compare its reactivity with non-methoxylated analogs to assess electronic effects.

Advanced Research Questions

Q. How does the 6-methoxy substituent on the pyridyl ring influence reactivity and regioselectivity in cross-coupling reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing electron density at the boron-bound carbon. This accelerates oxidative addition to Pd⁰ but may reduce electrophilicity in electron-deficient aryl partners. Competitive experiments with 6-H or 6-NO₂ pyridyl borates show that methoxy groups improve yields in couplings with electron-poor aryl halides (e.g., 4-CF₃C₆H₄Br) by 15–20% . Regioselectivity in polyhalogenated substrates can be probed via in situ NMR or LC-MS tracking.

Q. What strategies mitigate hydrolysis or decomposition of this compound under ambient conditions?

- Methodological Answer : Hydrolysis occurs via nucleophilic attack on the boron center. Stabilization methods include:

- Storing under argon with molecular sieves (3Å) to exclude moisture .

- Using coordinating solvents (e.g., diglyme) to shield boron from water .

- Derivatizing with bulky ligands (e.g., replacing isopropyl with cyclohexyl groups) reduces hydrolysis rates by 50% . Thermogravimetric analysis (TGA) under controlled humidity quantifies decomposition thresholds .

Q. How can contradictory data on catalytic efficiency in cross-couplings be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Pd catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).

- Base selection (K₃PO₄ vs. Cs₂CO₃ alters reaction pH and borate solubility).

- Solvent purity (trace water in THF degrades boron reagents).

Methodological Best Practices

Q. What solvents and reaction setups are optimal for large-scale synthesis?

- Answer : For scale-up (>10 mmol), use toluene or ethyl acetate due to low cost and ease of removal. Avoid THF in reflux conditions (>66°C) due to peroxide risks. Continuous flow systems with in-line moisture traps improve reproducibility .

Q. How to address low yields in couplings with sterically hindered substrates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.